molecular formula C30H31FN2O3S B2705366 7-(4-benzylpiperidin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892788-31-7

7-(4-benzylpiperidin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2705366
CAS No.: 892788-31-7
M. Wt: 518.65
InChI Key: KWKRYZWSNYAZKX-UHFFFAOYSA-N
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Description

7-(4-benzylpiperidin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C30H31FN2O3S and its molecular weight is 518.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

This compound is related to the synthesis and antibacterial activities of various quinolone derivatives. For instance, Chu et al. (1991) discussed temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, highlighting its broad-spectrum antimicrobial properties (Chu et al., 1991). Similarly, Kuramoto et al. (2003) explored the antibacterial activities of 8-chloroquinolone derivatives against various bacteria, emphasizing the significance of certain molecular groups for potent antibacterial activity (Kuramoto et al., 2003).

Pharmacological Properties

The pharmacological properties of related quinolones were studied by several researchers. Aoki et al. (2008) designed and synthesized a "caged" derivative of a Zn(2+) fluorophore, demonstrating its utility in fluorescence imaging and cell membrane permeation (Aoki et al., 2008). Sun et al. (2018) developed a two-photon fluorescent probe for detecting DTT, a reducing agent, which was used for imaging in HepG2 cells with low cytotoxicity (Sun et al., 2018).

Antibacterial Agent Synthesis

Bálint et al. (1999) worked on the synthesis of flumequine, an antibacterial agent, in an optically active form, highlighting the synthesis process and the establishment of configurations by X-ray structures (Bálint et al., 1999). Ghorab et al. (2016) synthesized novel chloroquinoline derivatives incorporating a biologically active benzenesulfonamide moiety, focusing on their cytotoxic activity against various cancer cell lines (Ghorab et al., 2016).

Binding and Molecular Studies

Grunewald et al. (2006) compared the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase, emphasizing the significance of molecular interactions for inhibitory potency (Grunewald et al., 2006).

Fluorescent Probes and Thermometers

Hagiwara et al. (1988) introduced a fluorescent protein kinase C inhibitor, useful for tissue experiments, highlighting its properties as a kinase inhibitor and its fluorescence characteristics (Hagiwara et al., 1988). Cao et al. (2014) developed a fluorescent thermometer based on a TICT mechanism, demonstrating its utility in ratiometrically detecting temperature with a mega-Stokes shift (Cao et al., 2014).

Properties

IUPAC Name

7-(4-benzylpiperidin-1-yl)-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O3S/c1-20-13-21(2)15-24(14-20)37(35,36)29-19-32(3)27-18-28(26(31)17-25(27)30(29)34)33-11-9-23(10-12-33)16-22-7-5-4-6-8-22/h4-8,13-15,17-19,23H,9-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKRYZWSNYAZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCC(CC4)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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